molecular formula C19H15IN2O3S B3506308 N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B3506308
M. Wt: 478.3 g/mol
InChI Key: IHAMKGSLBAEDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as KIRA6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the E3 ubiquitin ligase, IRE1α, which plays a critical role in the unfolded protein response (UPR) pathway. The UPR pathway is an essential cellular process that regulates protein folding and degradation in response to endoplasmic reticulum (ER) stress.

Mechanism of Action

N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide is a selective inhibitor of IRE1α, which is a transmembrane protein that resides in the ER membrane. IRE1α is activated by ER stress and undergoes oligomerization and autophosphorylation, leading to the activation of its endoribonuclease domain. The endoribonuclease domain of IRE1α cleaves the mRNA encoding X-box binding protein 1 (XBP1), leading to the splicing of XBP1 mRNA and the production of a spliced form of XBP1 (XBP1s). XBP1s is a transcription factor that regulates the expression of genes involved in protein folding and degradation. N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the endoribonuclease activity of IRE1α, leading to the attenuation of the UPR pathway and the reduction of ER stress.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the endoribonuclease activity of IRE1α in a dose-dependent manner. In vivo studies have shown that N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide reduces ER stress and attenuates the UPR pathway in various cell types and tissues, including pancreatic beta cells, hepatocytes, and neurons. N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and sepsis.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its potency and selectivity for IRE1α, its ability to reduce ER stress and attenuate the UPR pathway, and its anti-inflammatory effects. However, N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects and its limited pharmacokinetic properties. N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide and its role in the UPR pathway. One area of research is the development of more potent and selective inhibitors of IRE1α that have improved pharmacokinetic properties. Another area of research is the investigation of the role of IRE1α in various disease states, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the development of novel therapeutic strategies that target the UPR pathway, including IRE1α inhibitors like N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide, may provide new treatment options for a variety of diseases.

Scientific Research Applications

N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has been used extensively in scientific research to study the role of IRE1α in the UPR pathway. The UPR pathway is activated in response to ER stress, which can be caused by a variety of factors, including viral infection, hypoxia, and nutrient deprivation. The UPR pathway regulates protein folding and degradation to maintain cellular homeostasis under stress conditions. IRE1α is a key regulator of the UPR pathway, and its inhibition by N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to attenuate the UPR pathway and reduce ER stress.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3S/c20-15-8-12-16(13-9-15)21-19(23)14-6-10-17(11-7-14)22-26(24,25)18-4-2-1-3-5-18/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMKGSLBAEDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.